molecular formula C14H16O4 B589239 (1AS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d][1,3]dioxine CAS No. 905580-85-0

(1AS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d][1,3]dioxine

Cat. No.: B589239
CAS No.: 905580-85-0
M. Wt: 248.278
InChI Key: IBFVDAHLIIWJTI-UUJNGGQRSA-N
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Description

(1AS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d][1,3]dioxine is a useful research compound. Its molecular formula is C14H16O4 and its molecular weight is 248.278. The purity is usually 95%.
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Biological Activity

The compound (1aS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d][1,3]dioxine , with the CAS number 905580-85-0 , has garnered attention for its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C15H22O3 , and it features a complex bicyclic structure that contributes to its unique biological properties. The presence of the methoxyphenyl group is significant, as it often enhances the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC15H22O3
Molecular Weight250.34 g/mol
CAS Number905580-85-0

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, a study highlighted that derivatives of dioxins can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest . The specific mechanisms of action for our compound remain under investigation, but preliminary data suggest potential pathways involving:

  • Inhibition of cell proliferation
  • Induction of apoptosis
  • Modulation of signaling pathways related to cancer progression

Neuroprotective Effects

The compound has also been explored for its neuroprotective effects. According to patent literature, it shows promise in preventing neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis . The proposed mechanisms include:

  • Reduction of oxidative stress
  • Inhibition of neuroinflammatory responses
  • Enhancement of neuronal survival pathways

Anti-inflammatory Activity

Inflammation plays a crucial role in many chronic diseases. Compounds similar to this compound have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators . This activity could be beneficial in treating conditions such as arthritis and other inflammatory disorders.

Study 1: Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers synthesized analogs of the compound and tested their efficacy against breast cancer cell lines. Results showed that certain derivatives significantly reduced cell viability at concentrations as low as 10 µM. The study concluded that these compounds could serve as lead candidates for further development in cancer therapeutics.

Study 2: Neuroprotection in Animal Models

Another study investigated the neuroprotective effects of the compound in a rat model of Alzheimer’s disease. Treated animals exhibited improved cognitive function compared to controls, alongside reduced markers of neuroinflammation and oxidative damage. This suggests that the compound may have therapeutic potential for neurodegenerative conditions.

Properties

IUPAC Name

(1R,2S,4S,6S)-9-(4-methoxyphenyl)-3,8,10-trioxatricyclo[4.4.0.02,4]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-15-10-4-2-8(3-5-10)14-16-7-9-6-11-13(17-11)12(9)18-14/h2-5,9,11-14H,6-7H2,1H3/t9-,11-,12+,13-,14?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFVDAHLIIWJTI-UUJNGGQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2OCC3CC4C(C3O2)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2OC[C@@H]3C[C@H]4[C@@H]([C@@H]3O2)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20730670
Record name (1aS,1bR,5aS,6aS)-3-(4-Methoxyphenyl)hexahydro-3H-oxireno[4,5]cyclopenta[1,2-d][1,3]dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20730670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905580-85-0
Record name (1aS,1bR,5aS,6aS)-Hexahydro-3-(4-methoxyphenyl)oxireno[4,5]cyclopenta[1,2-d][1,3]dioxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=905580-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1aS,1bR,5aS,6aS)-3-(4-Methoxyphenyl)hexahydro-3H-oxireno[4,5]cyclopenta[1,2-d][1,3]dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20730670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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